

# Commercially Available Sources of MK-0557 for Research

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## Compound of Interest

Compound Name: MK-0557

Cat. No.: B10779512

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**MK-0557** is a highly selective, orally available antagonist of the neuropeptide Y5 (NPY5) receptor, investigated primarily for its potential in treating obesity.[1][2][3] For research purposes, it is available from several commercial suppliers. It is important to note that **MK-0557** is intended for research use only and is not for human or veterinary use.[2][4][5]

Supplier	Website	Catalog Number (Example)	Purity	Notes
MedchemExpress	--INVALID-LINK--	HY-15411	>99%	Provides detailed biological activity data. <a href="#">[1]</a>
Cayman Chemical	--INVALID-LINK--	10009833	≥98%	Offers solubility information and stability data. <a href="#">[5]</a>
Biosynth	--INVALID-LINK--	FF158573	Not specified	Provides chemical and physical properties. <a href="#">[4]</a>
AdooQ Bioscience	--INVALID-LINK--	A21271	>99%	Includes storage instructions and a molarity calculator. <a href="#">[2]</a>
TargetMol	--INVALID-LINK--	TQ0286	Not specified	Lists the product as a selective NPY5 receptor antagonist.
MySkinRecipes	--INVALID-LINK--	#101434	≥99%	Specifies storage at 2-8°C. <a href="#">[3]</a>

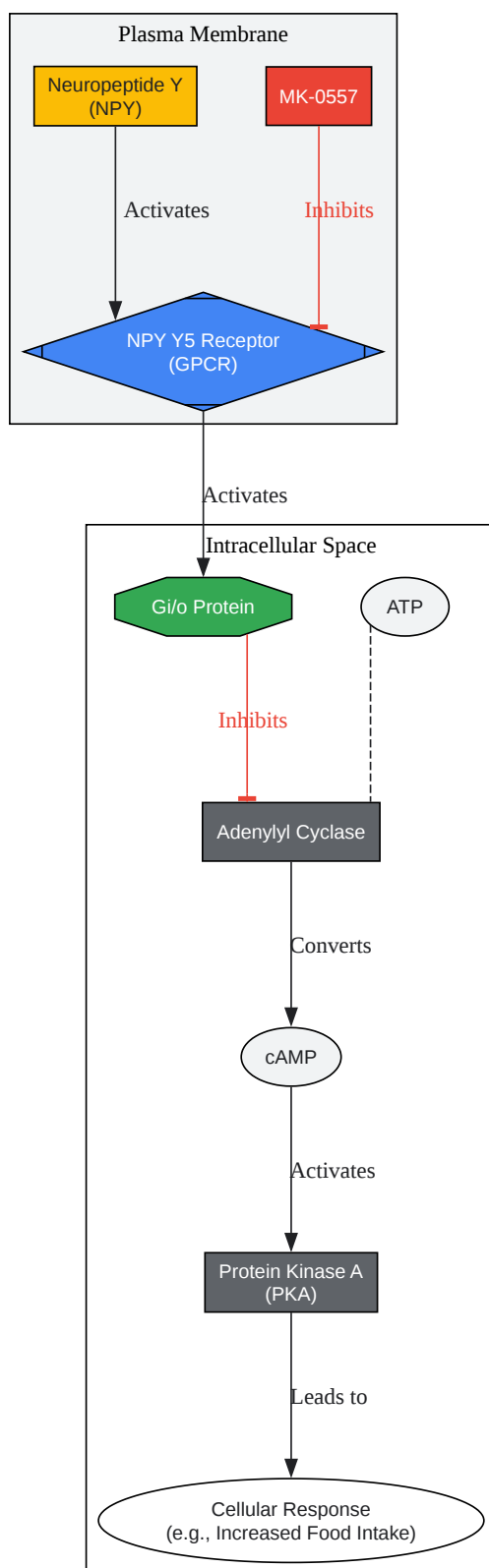
## Quantitative Data Summary

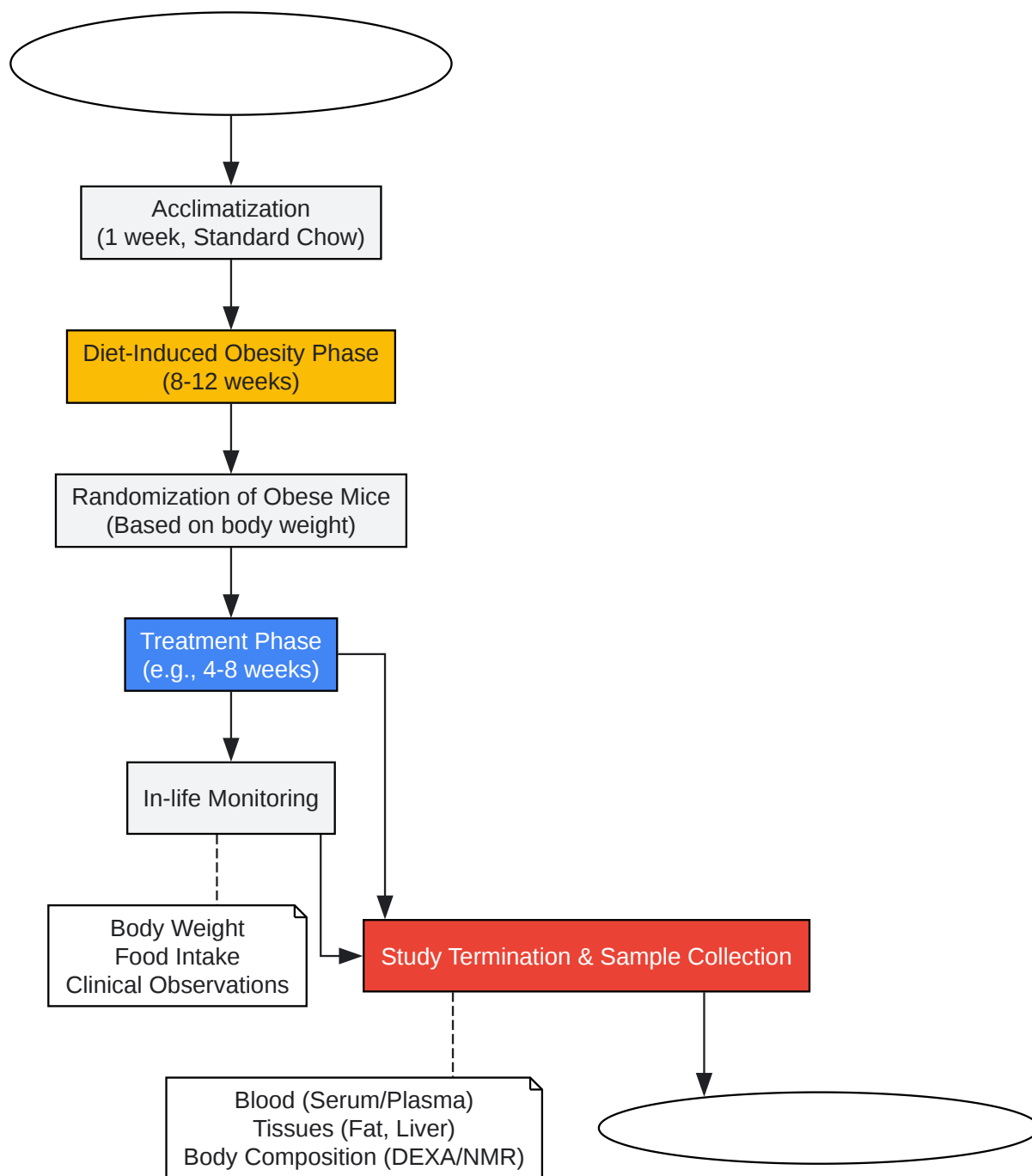
**MK-0557** exhibits high affinity and selectivity for the NPY5 receptor across various species. The following table summarizes key quantitative data for **MK-0557**.

Parameter	Species	Value	Assay Type	Reference
Ki	Human	1.3 nM	Radioligand Binding	<a href="#">[1]</a> <a href="#">[5]</a>
Rhesus Monkey	0.79 nM	Radioligand Binding	<a href="#">[5]</a>	
Mouse	0.74 nM	Radioligand Binding	<a href="#">[5]</a>	
Rat	1.4 nM	Radioligand Binding	<a href="#">[5]</a>	
Selectivity	Human NPY1R, NPY2R, NPY4R	>7,500-fold	Radioligand Binding	<a href="#">[1]</a> <a href="#">[5]</a>

## Signaling Pathway

**MK-0557** acts as an antagonist at the Neuropeptide Y Y5 receptor (NPY5R), which is a G-protein coupled receptor (GPCR). The NPY5R primarily couples to the G $\alpha$  subunit. Upon activation by its endogenous ligand, Neuropeptide Y, the G $\alpha$  subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). By blocking this interaction, **MK-0557** prevents the downstream effects of NPY5R activation. Other potential downstream pathways include the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK/ERK) pathway.[\[2\]](#)





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## References

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